molecular formula C17H15NO2 B11762287 3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine

3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B11762287
M. Wt: 265.31 g/mol
InChI Key: FXAKVQRMCVITAR-UHFFFAOYSA-N
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Description

3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine is a heterocyclic compound that features a benzoxazine ring fused with a phenyl group and a prop-2-ynyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves the reaction of 4-(prop-2-ynyloxy)phenylamine with formaldehyde and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as 1,4-dioxane, which facilitates the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The prop-2-ynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,3-benzoxazine: Lacks the prop-2-ynyloxy substituent, resulting in different chemical and biological properties.

    4-(Prop-2-ynyloxy)phenylamine: A precursor in the synthesis of the target compound, with distinct reactivity and applications.

Uniqueness

3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine is unique due to the presence of the prop-2-ynyloxy group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(4-prop-2-ynoxyphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H15NO2/c1-2-11-19-16-9-7-15(8-10-16)18-12-14-5-3-4-6-17(14)20-13-18/h1,3-10H,11-13H2

InChI Key

FXAKVQRMCVITAR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2

Origin of Product

United States

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